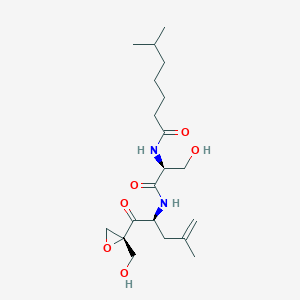![molecular formula C26H30ClN3O6 B144807 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride CAS No. 126254-02-2](/img/structure/B144807.png)
3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride is a complex organic compound that belongs to the class of substituted pyridines This compound is characterized by its unique structural features, which include a methylamino group, a phenylpropyl group, and a nitrophenyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the methylamino and phenylpropyl groups through nucleophilic substitution reactions. The nitrophenyl group can be introduced via nitration reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino and phenylpropyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating receptor binding and signal transduction mechanisms.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity as a drug candidate, particularly in targeting specific receptors or enzymes involved in disease processes.
Industry
In the industrial sector, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structural features enable it to bind to specific sites, modulating the activity of these targets and influencing cellular pathways. The exact mechanism may vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1R,2S)-2-Methylamino-1-phenylpropyl 5-methyl 1,4-dihydro-2,6-dimethyl-(4R)-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
- 3-(1R,2S)-2-Methylamino-1-phenylpropyl 5-methyl 1,4-dihydro-2,6-dimethyl-(4R)-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
Uniqueness
The uniqueness of 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activity, making it a valuable subject of study.
Eigenschaften
CAS-Nummer |
126254-02-2 |
|---|---|
Molekularformel |
C26H30ClN3O6 |
Molekulargewicht |
516 g/mol |
IUPAC-Name |
3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-15-21(25(30)34-5)23(19-12-9-13-20(14-19)29(32)33)22(16(2)28-15)26(31)35-24(17(3)27-4)18-10-7-6-8-11-18;/h6-14,17,23-24,27-28H,1-5H3;1H |
InChI-Schlüssel |
IJLWQZVKLXSHPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C2=CC=CC=C2)C(C)NC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C2=CC=CC=C2)C(C)NC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
Synonyme |
3-(1R,2S)-2-methylamino-1-phenylpropyl 5-methyl 1,4-dihydro-2,6-dimethyl-(4R)-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate 3-(1R,2S)-2-methylamino-1-phenylpropyl-5-methyl 1,4-dihydro-2,6-dimethyl-(4S)-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 874-66 B 874-67 B874-66 B874-67 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















